2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole

Description

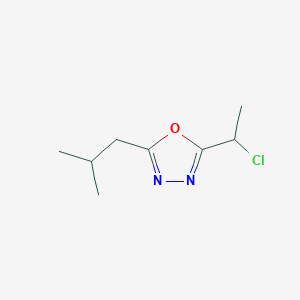

2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole is a substituted 1,3,4-oxadiazole derivative characterized by a chloroethyl group at position 2 and a branched 2-methylpropyl (isobutyl) group at position 5 of the oxadiazole ring. Its molecular formula is C₉H₁₄ClN₂O, with a molecular weight of 210.67 g/mol (estimated).

Properties

IUPAC Name |

2-(1-chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O/c1-5(2)4-7-10-11-8(12-7)6(3)9/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSODMRYPYWHQTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(O1)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with a chloroacetic acid derivative, followed by cyclization in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve solvents like dimethylformamide (DMF) or dichloromethane (DCM) and temperatures ranging from room temperature to 80°C.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxadiazoles, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives.

Scientific Research Applications

2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural and Functional Group Analysis

The bioactivity and applications of 1,3,4-oxadiazoles are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Key Observations

Bioactivity Trends :

- Electron-withdrawing groups (e.g., sulfonyl, nitro, halogens) enhance antimicrobial and anticancer activities. For example:

- The methylsulfonyl group in 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole disrupts bacterial EPS biosynthesis (86.76% inhibition of gumM expression) .

- Nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)-5-(4-nitrophenyl)) exhibit CNS depressant effects due to enhanced blood-brain barrier penetration .

This could lead to covalent binding to cellular targets (e.g., proteins/DNA), but toxicity risks must be evaluated.

Gaps in Research: No direct studies on the target compound’s biological or material properties were found.

Physicochemical Comparison

| Property | Target Compound | 2-(Methylsulfonyl)-5-(4-fluorophenyl) | 2-(4-Nitrophenyl)-5-(4-nitrophenyl) |

|---|---|---|---|

| Molecular Weight | 210.67 g/mol | 284.29 g/mol | 326.24 g/mol |

| logP (Estimated) | ~3.5 | ~2.8 | ~4.1 |

| Key Functional Groups | Chloroethyl, isobutyl | Methylsulfonyl, fluorophenyl | Nitrophenyl |

Biological Activity

The compound 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and cytotoxic properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a five-membered heterocyclic ring that contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study evaluated several oxadiazole compounds against various bacterial strains. The results showed that compounds with similar structures to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 2 | Staphylococcus aureus | 0.48 | 0.48 |

| 20 | Escherichia coli | 62.5 | >2000 |

| 37 | Pseudomonas aeruginosa | 125 | >2000 |

The above table highlights the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for selected compounds. Notably, compound 37 exhibited strong bactericidal effects against Staphylococcus aureus with an MIC of 0.48 µg/mL .

Antiproliferative Activity

The antiproliferative effects of oxadiazole derivatives have been explored in cancer research. A study assessed the impact of various oxadiazoles on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The findings revealed that certain derivatives inhibited cell proliferation effectively.

Table 2: Antiproliferative Activity of Selected Oxadiazoles

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HCT-116 | 15 |

| B | HeLa | 10 |

| C | HCT-116 | 20 |

In this context, compounds A and B showed significant inhibition with IC50 values of 15 µM and 10 µM respectively, indicating their potential as anticancer agents .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Studies on oxadiazole derivatives indicated varying effects on normal cells. For instance, some derivatives increased cell viability at certain concentrations while others exhibited cytotoxic properties.

Table 3: Cytotoxicity Results

| Compound | Cell Type | Viability (%) at 50 µM |

|---|---|---|

| D | Normal Fibroblasts | 85 |

| E | HepG2 | 40 |

| F | Normal Colon Cells | 90 |

Compound D demonstrated a high viability percentage in normal fibroblasts at a concentration of 50 µM, suggesting low toxicity .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles is often influenced by their structural features. Research has shown that modifications in substituents can enhance or diminish their biological efficacy. For example, the introduction of halogen atoms has been linked to increased antimicrobial activity.

Case Studies

- Antimicrobial Efficacy : A study focused on synthesizing new oxadiazole derivatives and testing their antimicrobial properties against clinical isolates. The results indicated that certain modifications led to enhanced activity against resistant strains.

- Anticancer Properties : Another investigation evaluated the effects of substituted oxadiazoles on cancer cell lines, revealing promising results in inhibiting tumor growth through apoptosis induction.

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole?

Methodological Answer:

The synthesis of 1,3,4-oxadiazole derivatives typically involves multi-step reactions starting with precursors such as ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate. For example, thioether-functionalized oxadiazoles are synthesized via nucleophilic substitution reactions, where a chloromethyl group reacts with thiol-containing reagents under reflux conditions . Characterization requires ¹H NMR and ¹³C NMR to confirm substituent positions and coupling constants, while HRMS validates molecular weight. X-ray crystallography (e.g., monoclinic system, space group P21/c) is critical for resolving stereochemical ambiguities .

Basic: How should researchers design bioactivity screening protocols for this compound?

Methodological Answer:

Bioactivity screening should follow standardized assays for pesticidal or pharmacological potential. For fungicidal activity, test against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani at concentrations of 50 μg/mL, using inhibition rates (>50% indicates high activity) . Herbicidal activity can be assessed via seed germination inhibition or chlorophyll bleaching effects in weed models (e.g., Echinochloa crus-galli) . Include positive controls (e.g., penthiopyrad) and triplicate trials to ensure reproducibility.

Advanced: How do substituent variations influence the biological activity of 1,3,4-oxadiazole derivatives?

Methodological Answer:

Substituents like halogenated benzylthio groups (e.g., 4-bromobenzyl or 3-chlorobenzyl) enhance fungicidal activity due to increased electrophilicity and binding affinity to target enzymes like succinate dehydrogenase (SDH). For example, 2-((4-bromobenzyl)thio)-5-(pyrazolyl)-1,3,4-oxadiazole (compound 5g ) showed stronger SDH inhibition than non-halogenated analogs, as confirmed by molecular docking (PDB: 2FBW) . Conversely, bulky alkyl groups (e.g., 2-methylpropyl) may reduce solubility, necessitating logP optimization .

Advanced: How can molecular docking resolve structure-activity relationships (SAR) for this compound?

Methodological Answer:

Docking studies with proteins like SDH (PDB: 2FBW) identify key binding interactions. For example, carbonyl groups in oxadiazole derivatives form hydrogen bonds with Arg-43 and Tyr-58 residues in SDH’s active site. Substituent orientation (e.g., bromine’s van der Waals interactions with hydrophobic pockets) can be visualized using software like AutoDock Vina. Compare binding energies (ΔG) of derivatives to rank potency .

Advanced: How should researchers address contradictory bioactivity data across similar compounds?

Methodological Answer:

Contradictions often arise from substituent electronic effects or assay conditions. For example, compound 5e (3-chlorobenzyl) may show higher herbicidal activity than 5g (4-bromobenzyl) due to steric hindrance differences in target binding . Validate discrepancies by:

- Repeating assays under standardized conditions (pH, temperature).

- Analyzing logD values to account for membrane permeability variations.

- Cross-referencing with in silico ADMET predictions .

Basic: What analytical methods confirm the crystalline structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard. For example, oxadiazole derivatives crystallize in monoclinic systems (P21/c space group) with Z = 4. Key parameters include bond lengths (C–N ≈ 1.28 Å, C–O ≈ 1.36 Å) and dihedral angles between aromatic rings. Pair with powder XRD to assess purity and polymorphism .

Advanced: What strategies optimize synthetic yield for chloromethyl-substituted oxadiazoles?

Methodological Answer:

Yield optimization involves:

- Microwave-assisted synthesis to reduce reaction time and byproducts.

- Catalyst screening : Use K₂CO₃ or Et₃N to accelerate nucleophilic substitutions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of thiol intermediates. For example, compound 5a achieved 83.3% yield under reflux in DMF .

Advanced: How can researchers evaluate potential toxicological risks during synthesis?

Methodological Answer:

- In vitro assays : Test cytotoxicity against mammalian cell lines (e.g., HEK-293) using MTT assays.

- In silico toxicity prediction : Tools like ProTox-II assess organ toxicity (e.g., hepatotoxicity) based on structural alerts (e.g., chloromethyl groups) .

- Safety protocols : Use fume hoods, PPE, and waste neutralization for intermediates with acute toxicity (Category 4) .

Basic: What spectroscopic techniques differentiate regioisomers in oxadiazole synthesis?

Methodological Answer:

- ¹H NMR : Compare chemical shifts of methylene protons adjacent to chlorine (δ ≈ 4.2 ppm for chloromethyl groups).

- ¹³C NMR : Oxadiazole ring carbons resonate at δ ≈ 165–170 ppm.

- 2D NMR (HSQC, HMBC) : Resolve coupling between thioether sulfur and adjacent carbons .

Advanced: What are the emerging applications of 1,3,4-oxadiazoles in material science?

Methodological Answer:

Oxadiazoles with conjugated systems (e.g., biphenyl-tert-butyl derivatives) serve as organic electroluminescent materials in OLEDs due to high quantum efficiency (1.5 lm/W). Their electron-deficient rings enhance charge transport in thin-film devices . Characterize photophysical properties using UV-Vis (λmax ≈ 350 nm) and fluorescence spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.